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Cyclohexyl Butyl Phthalate-d4

Cat. No.: B1152692
M. Wt: 308.41
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl Butyl Phthalate-d4 is a stable, isotope-labeled analogue of Cyclohexyl Butyl Phthalate, specifically designed for use as an analytical standard in scientific research. This compound is a deuterated phthalate ester with a molecular formula of C18H20D4O4 and a molecular weight of 308.41 g/mol . It is presented as a clear, colorless oil . As an isotopic analogue, its primary application is in mass spectrometry and other analytical techniques, where it serves as an internal standard for the accurate quantification of its non-labeled counterpart and related phthalate esters in complex biological and environmental samples . Phthalate esters, as a class of chemicals, are widely studied as potential endocrine disruptors. Research indicates that these compounds can exhibit anti-androgenic and estrogenic activities, potentially interfering with hormone function . Specific studies have shown that some phthalates can inhibit enzymes like 17β-hydroxysteroid dehydrogenase, which is crucial for steroid hormone biosynthesis, and may impair fetal brain lipid composition and thyroid hormone signaling, which are critical for neurodevelopment . The deuterated form, this compound, is therefore a vital tool for researchers investigating the environmental fate, metabolic pathways, and potential toxicological effects of phthalates with high precision . For correct handling, the product should be stored sealed in dry conditions, protected from air and light, and refrigerated or frozen . It has noted solubility in solvents such as Chloroform, Dichloromethane, and DMSO . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not for human or veterinary applications .

Properties

Molecular Formula

C₁₈H₂₀D₄O₄

Molecular Weight

308.41

Synonyms

1-Butyl 2-cyclohexyl Ester 1,2-Benzenedicarboxylic Acid-d4;  Butyl Cyclohexyl Ester1,2-Benzenedicarboxylic Acid-d4;  Phthalic Acid-d4, Butyl Cyclohexyl Ester-d4;  Butyl Cyclohexyl Phthalate-d4;  Elastex 50B-d4;  NSC 69994-d4_x000B_

Origin of Product

United States

Synthesis and Isotopic Characterization of Cyclohexyl Butyl Phthalate D4

Synthetic Pathways for Deuterated Phthalate (B1215562) Esters

The synthesis of deuterated phthalate esters like Cyclohexyl Butyl Phthalate-d4 involves specialized methods to introduce deuterium (B1214612) atoms at specific molecular positions with high efficiency. vulcanchem.com These methods are designed to ensure both high chemical purity and significant deuterium enrichment. vulcanchem.com

Esterification Reaction Mechanisms for this compound

The primary method for synthesizing this compound is through a specific esterification process. This typically involves the reaction of a deuterated phthalic acid derivative with the appropriate alcohols. One common pathway starts with the reaction of phthalic anhydride (B1165640) with butanol to create a mono-butyl ester intermediate. This is followed by a second esterification step with cyclohexanol (B46403) to form the final diester structure.

A general approach to synthesizing deuterated phthalate esters utilizes a two-step sequence starting from a deuterated precursor like o-xylene-D10. doi.org The deuterated phthalic acid is first produced through oxidation. doi.org Subsequently, the target phthalate ester is obtained via esterification of the deuterated phthalic acid with the corresponding alcohols. doi.org This process often employs catalysts to facilitate the reaction. While traditional methods might use strong acids and high temperatures, these conditions can lead to a decrease in the isotopic abundance of the final product. doi.org Therefore, milder and more efficient synthesis strategies are often preferred for deuterated compounds. doi.org The Fischer esterification mechanism, involving the reaction of a carboxylic acid derivative with an alcohol in the presence of an acid catalyst, is a relevant pathway. smolecule.com

Strategies for Deuterium Incorporation at Specific Molecular Positions

The strategic placement of deuterium atoms is crucial for the compound's function as an analytical standard. For this compound, the deuterium atoms are located on the aromatic ring of the phthalate structure. vulcanchem.com This selective deuteration is typically achieved by using a pre-deuterated starting material, such as deuterated phthalic anhydride or phthalic acid-d4. vulcanchem.com

One effective strategy involves the H–D exchange reaction on aromatic rings using a catalyst like Platinum on carbon (Pt/C) with deuterium oxide (D₂O) as the deuterium source. researchgate.net This method has been shown to be effective for the deuteration of various aromatic compounds. researchgate.net For instance, o-xylene-D10 can be used as a labeled starting material to produce deuterium-labeled phthalic acid, which then serves as the precursor for various deuterated phthalate esters. doi.orgnih.gov This ensures that the deuterium atoms are incorporated specifically at the desired positions on the benzene (B151609) ring. vulcanchem.com

Isotopic Purity and Enrichment Assessment

Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the characterization of this compound. This ensures the reliability of the compound when used as an internal standard in quantitative analyses. rsc.org

Methodologies for Determining Deuterium Content

Several methodologies are employed to determine the deuterium content in a labeled compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique. google.comnih.gov It can be used to measure the content of hydrogen (¹H) in the deuterium-labeled compound, from which the deuterium isotope abundance can be indirectly calculated. google.com Alternatively, deuterium (²H) NMR can directly measure the deuterium content. google.comnih.gov Combining both ¹H NMR and ²H NMR can provide an even more accurate determination of isotopic abundance. nih.gov

Method Principle Key Advantages
Quantitative NMR (qNMR) Measures the integrated area of spectral peaks to determine the content of ¹H or ²H. google.comProvides information on the location of deuterium atoms and can be highly accurate. google.comnih.gov
Mass Spectrometry (MS) Analyzes the mass-to-charge ratio of ions to determine the isotopic mass distribution. nih.govHigh sensitivity, requires very small sample amounts. researchgate.net
High-Resolution MS (HR-MS) Provides highly accurate mass measurements, allowing for the separation of isotopolog ions. rsc.orgresearchgate.netEnables precise calculation of isotopic enrichment and purity. rsc.orgresearchgate.net

Analytical Techniques for Isotopic Profile Verification

Verifying the isotopic profile involves confirming the position of the deuterium atoms and quantifying the percentage of isotopic purity. A combination of analytical techniques is often employed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural confirmation. rsc.org ¹H NMR can confirm the absence of protons at the labeled sites, while ²H NMR directly detects the presence of deuterium. google.comnih.gov This provides definitive information about the structural integrity and the specific positions of the deuterium labels. rsc.orggoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (LC-HR-MS), is a powerful tool for evaluating isotopic enrichment. rsc.org This technique separates the compound from any impurities before it enters the mass spectrometer, which then provides a detailed isotopic profile. rsc.org The full scan MS data allows for the extraction and integration of isotopic ions to calculate the isotopic enrichment. rsc.org For example, the isotopic purity for various commercially available deuterated compounds has been successfully calculated using this strategy, with results like 99.5% for tamsulosin-d4 and 99.9% for eplerenone-d3. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially in negative chemical ionization mode, to determine the ion abundances of labeled and unlabeled compounds. researchgate.net

Technique Information Provided Typical Purity Levels
¹H NMR Confirms the absence of hydrogen at labeled positions. google.com-
²H NMR Directly detects deuterium and confirms its location. nih.gov-
LC-HR-MS Provides isotopic distribution and calculates percentage of isotopic enrichment. rsc.org>99% atom % D is often achievable. vulcanchem.com
GC-MS Determines ion abundances of labeled vs. unlabeled species. researchgate.net-

Advanced Analytical Methodologies Utilizing Cyclohexyl Butyl Phthalate D4

Role of Cyclohexyl Butyl Phthalate-d4 as an Internal Standard in Quantitative Analysis

This compound is a deuterated form of Cyclohexyl Butyl Phthalate (B1215562), meaning four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. vulcanchem.com This isotopic labeling is critical for its function as an internal standard in quantitative analysis, particularly in conjunction with mass spectrometry-based techniques. Because its physical and chemical properties are nearly identical to its non-labeled counterpart, it behaves similarly during sample preparation and analysis. vulcanchem.com However, its increased mass allows it to be distinguished by a mass spectrometer, enabling the accurate quantification of the target analyte. vulcanchem.com

Isotope dilution is a powerful calibration strategy that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. This standard co-elutes with the native analyte during chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, precise quantification can be achieved. This method effectively corrects for the loss of analyte that may occur during sample preparation and analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for this purpose. vulcanchem.com The use of multiple reaction monitoring (MRM) in MS/MS provides high selectivity and sensitivity for detecting both the analyte and the internal standard. vulcanchem.com

Table 1: Example Calibration Data for Phthalate Analysis using an Internal Standard

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
115,23475,1230.203
576,17075,1231.014
10152,34075,1232.028
25380,85075,1235.070
50761,70075,12310.140

This table is for illustrative purposes and does not represent actual experimental data.

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis. Complex matrices like soil, sediment, and biological fluids are particularly prone to these effects. The use of an isotopically labeled internal standard like this compound is highly effective in minimizing matrix effects. Since the internal standard and the analyte have nearly identical chemical properties, they experience similar matrix effects. Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the influence of the matrix is largely canceled out, leading to more accurate and reliable results.

Sample Preparation and Extraction Techniques for Phthalate Analysis

Effective sample preparation is crucial for isolating phthalates from complex matrices and concentrating them to levels detectable by analytical instruments. The addition of this compound at the beginning of the sample preparation process ensures that any losses of the target analyte during extraction and cleanup are accounted for.

Solid-phase extraction (SPE) is a widely used technique for the extraction and concentration of phthalates from various environmental samples. vulcanchem.com In a typical SPE procedure, the sample is passed through a cartridge containing a solid adsorbent. The phthalates, including the native analytes and the this compound internal standard, are retained on the adsorbent while other matrix components are washed away. The retained phthalates are then eluted with a small volume of an organic solvent. The choice of adsorbent material is critical and depends on the specific properties of the phthalates being analyzed and the sample matrix.

Liquid-liquid extraction (LLE) is another common method for separating phthalates from aqueous matrices, including various biological samples. vulcanchem.com This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. The phthalates, being more soluble in the organic phase, are extracted from the sample. As with SPE, the addition of this compound at the outset corrects for any analyte loss during the extraction process.

In biological systems, phthalates are often metabolized and excreted as glucuronidated conjugates. vulcanchem.com To measure the total exposure to phthalates, these conjugates must be cleaved to release the free phthalate metabolites before extraction and analysis. This is typically achieved through enzymatic deconjugation, where an enzyme such as β-glucuronidase is used to hydrolyze the glucuronide bond. vulcanchem.com this compound, added prior to the enzymatic digestion, ensures that the efficiency of the deconjugation and subsequent extraction steps are accounted for in the final quantification.

Chromatographic Separation Techniques

The accurate analysis of phthalates relies on robust chromatographic methods to separate target analytes from complex sample matrices. This compound is employed as an internal standard in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to ensure reliable quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of phthalate esters. restek.comoiv.int It provides excellent chromatographic resolution, which is crucial because the structural similarities among different phthalates can complicate their identification and quantification based on mass spectra alone. restek.com Many phthalates, for instance, produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, making chromatographic separation essential for distinguishing between coeluting compounds. restek.comgcms.cz

The choice of the GC column's stationary phase is critical for achieving optimal separation. Studies have compared various stationary phases, with Rtx-440 and Rxi-XLB columns demonstrating superior resolution for complex mixtures of phthalates. restek.com The use of deuterated internal standards like this compound, which co-elutes with its non-labeled analog, is standard practice to ensure accurate quantification.

Below is a table summarizing typical GC conditions for phthalate analysis.

ParameterConditionReference
Injector Splitless mode, 280°C oiv.int
Carrier Gas Helium, 1 mL/min constant flow oiv.int
Oven Program Initial 100°C (1 min), ramp 10°C/min to 230°C, ramp 10°C/min to 270°C, ramp 25°C/min to 300°C (hold 8 min) oiv.int
Column Example Rtx-440 or Rxi-XLB restek.com
Injection Volume 1 µL oiv.int

For the analysis of phthalate metabolites in biological matrices such as urine, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred methodology. vulcanchem.comcdc.govresearchgate.net Phthalate monoesters, the primary metabolites, are more polar than their parent diesters and are better suited for HPLC separation. The analytical process typically begins with an enzymatic deconjugation step, using enzymes like β-glucuronidase, to hydrolyze glucuronidated metabolites back to their free form. cdc.govcdc.gov This is often followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. cdc.govnih.gov

Reversed-phase HPLC is the most common separation mode. vulcanchem.com The use of isotopically-labeled internal standards, including the deuterated analog of the target metabolite where available, is essential for improving the precision of the assay. cdc.govcdc.gov

The following table outlines typical conditions for the HPLC separation of phthalate metabolites.

ParameterConditionReference
Technique Reversed-phase HPLC vulcanchem.com
Column Chromolith RP-18e cdc.gov
Mobile Phase Gradient elution with 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B) cdc.gov
Flow Rate 0.35 mL/minute cdc.gov
Sample Preparation Enzymatic hydrolysis followed by solid-phase extraction (SPE) cdc.govcdc.govcdc.gov

Mass Spectrometric Detection and Identification

Mass spectrometry provides the sensitivity and specificity required for the detection and identification of phthalates and their metabolites at trace levels. The use of this compound as an internal standard is integral to achieving accurate quantification.

Electron Ionization (EI) is the standard ionization technique used in GC-MS for the analysis of volatile and semi-volatile organic compounds like phthalate diesters. oiv.intgcms.cz In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern or "fingerprint" for the compound. A notable characteristic for many phthalate esters is the presence of a dominant base peak at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. gcms.cz While this ion is a useful marker for the phthalate class, it necessitates good chromatographic separation to differentiate between various phthalate esters. restek.com

Electrospray Ionization (ESI) is a soft ionization technique ideal for the analysis of polar, non-volatile molecules like phthalate metabolites in conjunction with HPLC. vulcanchem.comcdc.gov ESI generates ions with minimal fragmentation, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules. For phthalate monoesters, analysis is commonly performed in the negative ion mode, detecting the [M-H]⁻ species. nih.gov Coupling ESI with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification, which is crucial for biomonitoring studies. cdc.govcdc.gov

To enhance sensitivity and selectivity, specific mass spectrometric acquisition modes are employed.

Selected Ion Monitoring (SIM) : In GC-MS, SIM mode can be used to increase sensitivity compared to full-scan mode. epa.gov Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. For phthalates, this would include the molecular ion and key fragment ions. oiv.int

Multiple Reaction Monitoring (MRM) : MRM is the gold standard for quantification in tandem mass spectrometry (MS/MS) and is also referred to as Selected Reaction Monitoring (SRM). wikipedia.orgproteomics.com.au This technique offers exquisite specificity and sensitivity. proteomics.com.ausrmatlas.org In an MRM experiment, a specific precursor ion (e.g., the deprotonated molecule of a phthalate metabolite) is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and a specific product ion is selected and monitored in the third mass analyzer (Q3). wikipedia.orgsrmatlas.org The precursor-product ion pair is known as a "transition." wikipedia.org This highly specific detection method minimizes interference from the sample matrix, allowing for accurate quantification of analytes at very low concentrations. cdc.govproteomics.com.au

The table below provides examples of MRM transitions for phthalate metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Monoethyl Phthalate (MEP)193.1121.1 nih.gov
Monobutyl Phthalate (MBP)221.1177.0 nih.gov
Monobenzyl Phthalate (MBzP)255.1183.0 nih.gov
Mono-(2-ethylhexyl) Phthalate (MEHP)277.0233.0 nih.gov
Cyclohexane-1,2-dicarboxylic acid-monohydroxyisononyl ester (MHNCH)313153 cdc.gov
D4-MHNCH (Internal Standard)317153 cdc.gov

Method Validation and Performance Parameters

The use of this compound as an internal standard is fundamental to the validation of robust analytical methods for phthalate quantification. Method validation ensures that the analytical procedure is reliable, accurate, and precise for its intended purpose. Deuterated standards are crucial for correcting potential errors during sample preparation and mitigating matrix effects. mdpi.com

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. In the analysis of environmental and biological samples, phthalates are often present at very low levels, making sensitive detection essential. mdpi.com

The application of isotope dilution methods with deuterated internal standards like this compound allows for the achievement of very low detection and quantification limits. For instance, a study utilizing a surrogate analyte approach with a deuterated phthalate standard (DBP-d4) established an LOQ of 1 ng/mL and an LOD of 0.3 ng/mL. brieflands.com Another validated UPLC-MS-MS method for various phthalate metabolites reported LODs ranging from 0.06 to 0.43 ng/mL. oup.com These low limits are critical for assessing human exposure and environmental contamination.

Table 1: Examples of LOD and LOQ in Phthalate Analysis Using Deuterated Standards

Parameter Value Analytical Method Analyte Group
Limit of Detection (LOD) 0.3 ng/mL GC-MS Dibutyl Phthalate (using DBP-d4) brieflands.com
Limit of Quantification (LOQ) 1 ng/mL GC-MS Dibutyl Phthalate (using DBP-d4) brieflands.com

| Limit of Detection (LOD) Range | 0.06 - 0.43 ng/mL | UPLC-MS-MS | 13 Phthalate Metabolites oup.com |

Analytical recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known concentration of the analyte. Repeatability, a measure of precision, assesses the consistency of results for the same sample under the same operating conditions over a short interval.

The inclusion of this compound at the beginning of the sample preparation process allows for precise monitoring and correction of analyte losses during extraction, concentration, and cleanup steps. Studies validating methods with deuterated phthalate standards show high recovery rates, often ranging from 86% to 115%. oup.com For example, one interlaboratory study on phthalate analysis in indoor air found mean recoveries between 91.3% and 99.9%. jst.go.jp

Repeatability is typically expressed as the relative standard deviation (RSD), with lower values indicating higher precision. In a validation study for phthalates, the within-laboratory reproducibility (RSDr) for Di-n-butyl phthalate (DBP) was found to be between 2.0% and 7.5% for one adsorbent type and 2.1% to 13.6% for another. jst.go.jp

Table 2: Method Performance Parameters Using Deuterated Phthalate Standards

Parameter Finding Analyte Group
Analytical Recovery 86% - 115% 13 Phthalate Metabolites oup.com
Mean Recovery 91.3% - 99.9% DBP and DEHP jst.go.jp

| Repeatability (RSDr) | 2.0% - 13.6% | DBP jst.go.jp |

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. In isotope dilution mass spectrometry, calibration curves are generated by plotting the ratio of the analyte's peak area to the internal standard's (e.g., this compound) peak area against the analyte's concentration. This ratio-based approach effectively corrects for instrument fluctuations.

Methods employing deuterated internal standards consistently demonstrate excellent linearity. Validation studies report high coefficients of determination (R²), which is a measure of how well the data fit the calibration line. For example, a GC-MS method for phthalates using various deuterated standards achieved R² values in the range of 0.9953–0.9997. jst.go.jp Calibration ranges are established to cover expected sample concentrations, with a typical range for phthalate analysis being 0.2 to 10.0 µg/mL. jst.go.jp

Table 3: Linearity Data for Phthalate Analysis with Deuterated Standards

Parameter Value Calibration Range

| Coefficient of Determination (R²) | 0.9953 - 0.9997 | 0.2 - 10.0 µg/mL jst.go.jp |

Applications in Environmental and Biological Matrix Analysis

The robustness of methods using this compound makes them highly suitable for the complex matrices found in environmental and biological samples.

Phthalates are common contaminants in aquatic environments, including drinking water, rivers, and oceans. mdpi.com Due to their potential health effects, regulatory bodies have set low maximum concentration levels for certain phthalates. For instance, the World Health Organization (WHO) recommends a maximum concentration of 8 µg/L for Di(2-ethylhexyl) phthalate (DEHP) in drinking water. mdpi.com

Detecting such low concentrations requires highly sensitive and accurate methods. The use of GC-MS or LC-MS/MS with deuterated internal standards like this compound is standard practice for analyzing phthalates in water. The internal standard is added to the water sample before extraction (e.g., solid-phase extraction or liquid-liquid extraction), ensuring that any loss of the target phthalate during processing is mirrored by the loss of the standard, allowing for accurate final quantification. oiv.int

Soil and sediment act as sinks for environmental pollutants, including phthalates. Analyzing these solid matrices is challenging due to their complexity and the strong binding of organic compounds to the matrix particles. The extraction process (e.g., Soxhlet or ultrasonic extraction) can be inefficient, and co-extracted substances can interfere with the analysis (matrix effects).

The use of this compound is critical for obtaining reliable data from soil and sediment samples. By spiking the sample with the deuterated standard prior to any extraction steps, the entire analytical process—from extraction efficiency to instrumental detection—is corrected for. This isotope dilution approach is essential for accurately assessing the extent of phthalate contamination in terrestrial and benthic ecosystems.

Table 4: Mentioned Compounds

Compound Name Abbreviation
This compound -
Cyclohexyl Butyl Phthalate -
Di-n-butyl phthalate DBP
Di(2-ethylhexyl) phthalate DEHP
Benzyl butyl phthalate BBP
Dibutyl phthalate-d4 DBP-d4
Benzyl butyl phthalate-d4 BBP-d4

Analysis of Phthalates in Atmospheric and Dust Samples

The quantification of phthalates in atmospheric and household dust samples is a critical component of environmental exposure assessment. Cyclohexyl Butyl Phthalate (BCP) has been identified as a contaminant in indoor environments. epa.gov The analysis of such complex matrices necessitates robust and precise analytical methods to ensure data accuracy. The use of this compound as an internal standard in isotope dilution mass spectrometry is the gold standard for this type of analysis.

Methodologies for analyzing phthalates in dust often involve sample collection, extraction, cleanup, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). During sample preparation, which can include steps like Soxhlet extraction, ultrasonic extraction, or solid-phase extraction (SPE), losses of the target analyte can occur. researchgate.net Furthermore, matrix components in dust can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal.

By adding a known quantity of this compound to the sample at the beginning of the analytical process, these potential errors can be corrected. Since this compound is chemically and physically almost identical to the non-labeled BCP, it experiences similar losses during extraction and cleanup and exhibits similar ionization behavior. canada.ca However, due to its higher mass (resulting from the four deuterium atoms), it is distinguishable by the mass spectrometer. By measuring the ratio of the response of the native analyte to its deuterated analogue, an accurate quantification of the BCP concentration in the sample can be achieved, regardless of variations in recovery or matrix effects.

Research on house dust has identified a range of phthalates, and while specific studies detailing the use of this compound are not prevalent, the principles of isotope dilution are universally applied for the most accurate phthalate analysis. For example, a Canadian study on house dust utilized isotope dilution GC/MS/MS for the determination of 17 phthalate esters, demonstrating the robustness of this approach. canada.ca The quantification of BCP in dust samples, which has been found in concentrations ranging from low µg/g to potentially higher in specific environments, relies on such precise methods.

Below is a table detailing the mass spectrometric parameters for the analysis of Butyl Cyclohexyl Phthalate using this compound as an internal standard.

Table 1: Mass Spectrometric Data for BCP Analysis

Compound NameTypeMolecular FormulaQuantifier Ion (m/z)Qualifier Ion (m/z)
Butyl Cyclohexyl PhthalateAnalyteC₁₈H₂₄O₄149223
This compoundInternal StandardC₁₈H₂₀D₄O₄153227

Note: The primary fragment ion at m/z 149 corresponds to the protonated phthalic anhydride structure common to many phthalates. researchgate.netnih.gov The d4-labeled standard would exhibit a corresponding ion at m/z 153. The secondary ions are chosen for confirmation.

Determination of Phthalates in Dietary and Consumable Products

Phthalates can migrate from food contact materials, such as packaging and processing equipment, into dietary products. Butyl Cyclohexyl Phthalate (BCP) is among the phthalates identified in food contact materials and has been a target analyte in food safety studies. scispace.comnih.gov The accurate determination of BCP levels in various foodstuffs, from baby food to beverages, is essential for assessing dietary exposure.

Analytical methods for food matrices are often challenged by high lipid content and a wide variety of interfering substances. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to isolate phthalates from the food matrix. researchgate.net The use of an appropriate internal standard is paramount for achieving reliable quantification.

This compound serves as an ideal internal standard for the analysis of BCP in dietary products. Its application in an isotope dilution GC-MS or LC-MS/MS method effectively compensates for analyte loss during the extensive cleanup procedures required for complex food samples. It also corrects for matrix-induced signal variations, which can be significant in diverse food types like oils, dairy, and cereals. A review of phthalate analysis in food matrices highlights GC-MS as a common and sensitive detection method. researchgate.net A study on baby food samples utilized a gas chromatography-ion trap mass spectrometry (GC-IT/MS) method to determine the presence of several phthalates, including butyl cyclohexyl phthalate. nih.gov The inclusion of this compound in such a method would significantly enhance the accuracy and reliability of the reported concentrations.

Research has identified BCP in various materials that come into contact with food, underscoring the potential for migration. scispace.comcem.de The quantification of this migration is a key aspect of food safety assessment, and the use of deuterated internal standards like this compound is integral to method validation and routine monitoring.

Table 2: Representative Occurrence of Butyl Cyclohexyl Phthalate in Various Samples

Sample TypeMatrixAnalytical MethodRole of this compound
House DustSolid ParticulateGC-MS/MSInternal Standard for Quantification
Baby FoodFreeze-dried solidGC-IT/MSInternal Standard for Quantification
Food Contact MaterialPolymerGC-MSInternal Standard for Migration Studies
Animal Tissue (e.g., liver)Biological TissueLC-MS/MSInternal Standard for Biomonitoring

Note: This table is illustrative, showing the types of matrices where Butyl Cyclohexyl Phthalate (BCP) is analyzed and the essential role its deuterated analogue plays. The use of this compound ensures accuracy across these diverse and complex sample types.

Biomarker Analysis in Non-Human Biological Samples (e.g., animal tissues, excreta)

In toxicological and environmental research, the analysis of phthalates and their metabolites in non-human biological samples provides crucial data on bioaccumulation, metabolism, and potential adverse effects. canada.ca Studies on wildlife and laboratory animals help to understand the environmental fate of these compounds and their impact on ecosystems. Butyl Cyclohexyl Phthalate (BCP) has been investigated for its potential toxic effects in animal models. researchgate.netd-nb.info

The analysis of BCP in animal tissues (such as liver, adipose tissue) and excreta (urine, feces) involves measuring the parent compound and its metabolites. Phthalates are typically metabolized via hydrolysis to their monoesters, which can then be further oxidized. nih.gov These metabolites are often conjugated before excretion. Analytical procedures frequently require an enzymatic deconjugation step (e.g., using β-glucuronidase) followed by extraction and instrumental analysis. canada.ca

The complexity of biological matrices makes accurate quantification particularly challenging. The use of this compound as an internal standard is indispensable for these applications. When added prior to sample preparation, it corrects for inefficiencies in both the deconjugation and extraction steps, as well as for matrix effects during LC-MS/MS analysis, which is the preferred platform for biological metabolite analysis. biorxiv.org

For instance, studies investigating the effects of BCP on osteoblasts or liver cells in animal models rely on accurate dose-response relationships. researchgate.net This requires precise measurement of the compound's concentration in the exposure medium and its metabolites in biological samples. By employing isotope dilution with this compound, researchers can confidently link observed biological effects to specific internal exposure levels, thereby strengthening the validity of the toxicological findings. While direct studies citing the use of this compound in non-human biomonitoring are limited, its utility is inferred from the standard practice of using isotopically labeled standards in high-quality toxicological and environmental chemistry research. canada.ca

Metabolic Fate and Biotransformation Studies of Cyclohexyl Butyl Phthalate D4

Primary Metabolic Pathways: Hydrolysis to Monoesters

The initial and most significant step in the metabolism of Cyclohexyl Butyl Phthalate-d4 is the cleavage of one of its ester bonds. This hydrolysis reaction results in the formation of its corresponding monoester metabolites.

Enzymatic Hydrolysis by Esterases

This initial hydrolysis is not a spontaneous chemical reaction but is catalyzed by a class of enzymes known as esterases, which are abundant in various tissues, including the gut and liver biorxiv.org. Phthalate (B1215562) esters are rapidly hydrolyzed by these enzymes upon absorption biorxiv.org. For this compound, this enzymatic action would lead to the formation of two primary monoester metabolites: Mono-Cyclohexyl Phthalate-d4 (MCHP-d4) and Mono-n-butyl Phthalate (MBP). The presence of deuterium (B1214612) atoms in the cyclohexyl ring does not significantly alter this enzymatic process.

Identification of Mono-Cyclohexyl Phthalate-d4 (MCHP-d4)

Following the administration of this compound, the key primary metabolite expected to be identified in biological matrices such as urine and plasma is Mono-Cyclohexyl Phthalate-d4 (MCHP-d4). Studies on the closely related compound dicyclohexyl phthalate (DCHP) have consistently identified monocyclohexyl phthalate (MCHP) as its major metabolite nih.gov. Therefore, MCHP-d4 is the analogous and expected primary hydrolysis product of this compound. The detection of this deuterated monoester serves as a specific biomarker of exposure to the parent compound.

Secondary Metabolic Pathways: Oxidation and Conjugation

Subsequent to the initial hydrolysis, the resulting monoester, MCHP-d4, undergoes further metabolic transformations, primarily through oxidation and conjugation reactions. These processes increase the water solubility of the metabolites, thereby facilitating their excretion from the body.

Oxidative Biotransformation Mechanisms

The monoester metabolite, MCHP-d4, can be a substrate for phase I oxidative enzymes, such as cytochrome P450 monooxygenases. These enzymes can introduce hydroxyl groups onto the cyclohexyl or butyl side chains. While the specific oxidative metabolites of MCHP have not been extensively detailed in the available literature, studies on other phthalates, such as DBP, have identified several oxidative products, including hydroxylated and carboxylated derivatives phypha.ir. It is plausible that MCHP-d4 undergoes similar oxidative modifications, leading to the formation of metabolites like hydroxylated MCHP-d4. These oxidative steps are a crucial part of the detoxification process nih.gov.

Glucuronidation and Other Conjugation Reactions

A major secondary metabolic pathway for phthalate monoesters is conjugation with glucuronic acid, a process known as glucuronidation nih.govnih.gov. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver. Glucuronidation attaches a highly polar glucuronic acid molecule to the monoester, significantly increasing its water solubility and facilitating its urinary excretion nih.govnih.govcore.ac.uk. Therefore, a significant portion of MCHP-d4 is expected to be excreted as its glucuronide conjugate.

Excretion Pathways and Metabolite Profiling

The metabolites of this compound are eliminated from the body through various excretory routes, with urine being the primary pathway. Metabolite profiling studies in urine are commonly used to assess human exposure to phthalates.

The primary metabolites, including MCHP-d4 and its oxidized and conjugated forms, are predominantly excreted in the urine nih.gov. A smaller fraction of the metabolites may also be eliminated through fecal excretion nih.gov. The relative amounts of different metabolites in the urine can provide insights into the metabolic processes and the extent of exposure.

Urinary metabolite profiling for related phthalates has been conducted in various populations. The following table presents data on the urinary concentrations of monocyclohexyl phthalate (MCHP), the non-deuterated analogue of the primary metabolite of this compound, from a human biomonitoring study in Germany.

Urinary Concentrations of Monocyclohexyl Phthalate (MCHP) in a German Population Sample
StatisticConcentration (µg/L)
Detection Frequency6%

Data adapted from a human biomonitoring study in Germany. The low detection frequency suggests that exposure to its parent compound, dicyclohexyl phthalate, is less common compared to other phthalates in the studied population.

Utility of Deuterium Labeling in Elucidating Metabolic Kinetics and Mechanisms

The use of stable isotope labeling, particularly with deuterium (²H), is a powerful technique in the field of drug metabolism and toxicology. researchgate.nethwb.gov.in By replacing one or more hydrogen atoms in a molecule with deuterium atoms, researchers can create a tracer that is chemically almost identical to the parent compound but physically distinguishable due to its heavier mass. clearsynth.com This mass difference allows for precise tracking and quantification using mass spectrometry-based analytical methods. researchgate.nethwb.gov.inalfa-chemistry.com This approach offers significant advantages in studying the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics like this compound.

Deuterium-labeled compounds are ideal for several reasons. Deuterium is a stable, non-radioactive isotope, making it safe for use in a variety of studies. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. alfa-chemistry.comscispace.com This property is particularly useful for investigating reaction mechanisms, as it can help identify rate-limiting steps in metabolic pathways. alfa-chemistry.com

In the context of this compound, the deuterium atoms serve as a metabolic tracer. When administered, the labeled phthalate and its subsequent metabolites can be differentiated from any pre-existing, unlabeled environmental phthalate exposure, allowing for an unambiguous assessment of its metabolic fate. alfa-chemistry.com

Elucidating Metabolic Pathways

The primary metabolic pathway for many phthalate esters begins with hydrolysis by lipases and esterases into their respective monoesters. researchgate.net For Cyclohexyl Butyl Phthalate, this would result in the formation of Monocyclohexyl Phthalate (MCHP) and Monobutyl Phthalate (MBP). These monoesters can then undergo further Phase I and Phase II metabolic reactions.

The utility of this compound lies in its ability to definitively trace these transformations. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can track the appearance of deuterated metabolites over time. nih.gov For example, the biotransformation of the butyl side-chain could lead to a series of oxidized metabolites.

Potential oxidative metabolites of the butyl group that could be identified using a deuterated tracer include:

Mono(3-hydroxybutyl) Phthalate

Mono(4-hydroxybutyl) Phthalate

Mono(3-carboxypropyl) Phthalate

Similarly, the cyclohexyl group can undergo oxidation at various positions. The deuterium label ensures that any identified hydroxylated or carboxylated metabolites are unequivocally derived from the administered dose. This allows for the construction of detailed metabolic maps, similar to what has been accomplished for other phthalates like di(2-ethylhexyl)phthalate (DEHP) and di-iso-nonylphthalate (DINP). nih.govsemanticscholar.org

Determining Metabolic Kinetics

One of the most significant applications of deuterium labeling is in determining the pharmacokinetic parameters of a compound and its metabolites. clearsynth.comalfa-chemistry.com By collecting biological samples (e.g., urine, blood) at various time points after administration of this compound, researchers can quantify the concentration of the parent compound and its deuterated metabolites.

This data allows for the calculation of key kinetic parameters, as illustrated in the hypothetical data for this compound below, modeled on findings from studies of other deuterated phthalates. nih.gov

Hypothetical Kinetic Parameters of this compound Metabolites in Urine

MetaboliteHalf-Life (t½) (hours)Time to Max. Excretion Rate (Tmax) (hours)Molar Excretion Fraction (%)
Monobutyl Phthalate-d45.56.018.2
Monocyclohexyl Phthalate-d46.26.515.5
Oxidized Butyl Metabolite-d47.89.08.4
Oxidized Cyclohexyl Metabolite-d48.19.55.1

Studies on other phthalates have shown that metabolites are predominantly excreted within the first 24-48 hours, with half-lives typically in the range of 4-8 hours. nih.gov The deuterium label allows for the precise measurement of these excretion profiles, providing robust data for assessing exposure and understanding clearance rates.

Investigating Reaction Mechanisms via the Kinetic Isotope Effect

The KIE is a valuable tool for probing the mechanisms of enzymatic reactions. scispace.com If the cleavage of a C-H bond is the rate-limiting step of a metabolic transformation, replacing that hydrogen with deuterium will slow the reaction down. By strategically placing the deuterium label on either the butyl or the cyclohexyl moiety of Cyclohexyl Butyl Phthalate, researchers can investigate which part of the molecule is more susceptible to initial enzymatic attack.

For example, if the rate of formation of oxidized cyclohexyl metabolites is significantly slower when the cyclohexyl ring is deuterated compared to when the butyl chain is deuterated, it would suggest that C-H bond cleavage on the cyclohexyl ring is a rate-determining step in that specific metabolic pathway. This level of mechanistic detail is difficult to obtain without the use of isotopic labeling. alfa-chemistry.com This approach helps to clarify the roles of specific enzymes, such as cytochrome P450 monooxygenases, in the biotransformation process. researchgate.net

Occurrence and Monitoring of Phthalate Esters in Environmental and Ecologically Relevant Matrices

Environmental Monitoring Programs Utilizing Deuterated Standards

Environmental monitoring programs worldwide rely on robust analytical methodologies to generate high-quality data on the presence of organic contaminants like phthalate (B1215562) esters. A key component of these methods is the use of isotope dilution mass spectrometry (IDMS), which employs isotopically labeled standards, such as Cyclohexyl Butyl Phthalate-d4. These deuterated standards are chemically identical to their native counterparts but have a different mass due to the presence of deuterium (B1214612) atoms.

When added to an environmental sample at the beginning of the analytical process, this compound serves as an internal standard for the quantification of Butyl Cyclohexyl Phthalate (BCP). This approach allows for the correction of any analyte loss that may occur during sample extraction, cleanup, and instrumental analysis, thereby providing highly accurate and precise measurements. The use of deuterated standards is a common practice in methods developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and in numerous scientific studies for the analysis of phthalates in various matrices. cpsc.gov

While specific large-scale monitoring programs exclusively targeting Butyl Cyclohexyl Phthalate are not extensively documented in publicly available literature, the analytical methods employed for other regulated phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) are readily adaptable. epa.govepa.gov These established protocols, which consistently utilize deuterated internal standards, form the foundation for the reliable quantification of a wide range of phthalate esters, including BCP, in environmental samples.

Detection Frequencies and Concentration Ranges in Varied Environmental Samples

The detection of phthalate esters in the environment is widespread, with varying concentrations depending on the specific compound, the environmental matrix, and the proximity to anthropogenic sources. Although extensive monitoring data specifically for Butyl Cyclohexyl Phthalate is not as abundant as for more commonly regulated phthalates, its use as a plasticizer suggests its likely presence in similar environmental compartments. haz-map.com The following subsections provide an overview of the detection frequencies and concentration ranges of common phthalate esters in aquatic and terrestrial systems, which can serve as a proxy for understanding the potential environmental occurrence of Butyl Cyclohexyl Phthalate.

Wastewater treatment plants (WWTPs) are significant point sources of phthalate esters to aquatic environments. nih.gov Raw sewage often contains high concentrations of these compounds due to their leaching from various consumer and industrial products. While WWTPs can achieve significant removal of many phthalates, their effluents are still a primary pathway for their introduction into surface waters. frontiersin.org

Studies have consistently detected a range of phthalates in both wastewater and surface waters. For instance, in raw wastewater, concentrations of common phthalates can range from a few micrograms per liter to several hundred micrograms per liter. researchgate.netekb.eg In treated wastewater effluents, concentrations are generally lower but still frequently detected. Consequently, phthalates are often found in surface waters, with concentrations typically in the nanogram to low microgram per liter range. epa.gov

Representative Concentrations of Common Phthalates in Aquatic Systems
Phthalate EsterSample MatrixConcentration Range (µg/L)Reference
Di(2-ethylhexyl) phthalate (DEHP)Raw Wastewater1.42 - 7.17 frontiersin.org
Dibutyl phthalate (DBP)Raw Wastewater2.36 - 6.84 frontiersin.org
Diethyl phthalate (DEP)Raw Wastewater0.98 - 4.85 frontiersin.org
Di(2-ethylhexyl) phthalate (DEHP)Surface WaterND - 10 health.state.mn.us
Dibutyl phthalate (DBP)Surface WaterND - 10 health.state.mn.us

ND: Not Detected

Phthalate esters are also prevalent in terrestrial environments. The application of sewage sludge as a fertilizer, atmospheric deposition, and the degradation of plastic waste are major sources of phthalate contamination in soils. Urban dust is another significant reservoir of these compounds, originating from the abrasion of plastic-containing materials indoors and outdoors.

Concentrations of phthalates in agricultural soils can vary widely, often correlating with the history of sludge application and the use of plastic materials in agriculture, such as mulching films. researchgate.net Urban soils and street dust typically exhibit higher concentrations due to greater population density and industrial activity. researchgate.net

Representative Concentrations of Common Phthalates in Terrestrial Environments
Phthalate EsterSample MatrixConcentration Range (mg/kg)Reference
Di(2-ethylhexyl) phthalate (DEHP)Agricultural Soil0.058 - 86.94 researchgate.net
Dibutyl phthalate (DBP)Agricultural Soilup to 560 researchgate.net
Total Phthalates (Σ6PAEs)Urban Soil2.12 researchgate.net
Total Phthalates (Σ6PAEs)Street Dust5.45 researchgate.net
Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP)Topsoil0.794 - 19.504 (µg g-1) sigmaaldrich.com

Source Apportionment of Phthalate Contamination Using Isotopic Tracers

Identifying the specific sources of phthalate contamination in the environment is a complex challenge due to the multitude of potential emission pathways. Isotopic tracers, including deuterated compounds, offer a powerful tool for source apportionment studies. wikipedia.org The principle behind this technique is that different sources of a contaminant may have distinct isotopic signatures.

While the application of stable isotope analysis for the source apportionment of phthalates is an emerging field, the methodology holds significant promise. By analyzing the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of phthalates in environmental samples and comparing them to the isotopic signatures of potential sources (e.g., different industrial products, wastewater effluents from various catchments), it is possible to trace the origin and transport of these contaminants.

The use of isotopically labeled compounds, such as this compound, in controlled release experiments can also help to elucidate the environmental fate and transport pathways of their non-deuterated analogues. By introducing a known amount of the labeled compound into a specific environmental system, researchers can track its movement and degradation, providing valuable data for modeling the behavior of phthalate contamination. epa.gov This information is critical for developing effective strategies to mitigate the environmental impact of these pervasive chemicals.

Concluding Perspectives and Future Research Trajectories

Current Gaps and Emerging Questions in Phthalate (B1215562) Research

Despite extensive research on common phthalates, significant knowledge gaps remain. A primary challenge is the comprehensive assessment of human exposure to the vast array of phthalates and their metabolites. nih.govnih.gov While biomonitoring studies have provided valuable data on exposure to well-known phthalates, there is a need for more extensive research on less common phthalates and their metabolic fate in the human body. researchgate.net The use of deuterated standards like Cyclohexyl Butyl Phthalate-d4 is instrumental in accurately quantifying the parent compounds in various matrices.

Emerging questions in phthalate research revolve around the cumulative health risks associated with exposure to multiple phthalates simultaneously. nih.gov Most studies focus on the effects of individual phthalates, yet humans are typically exposed to a mixture of these compounds. nih.gov Future research must address the synergistic or antagonistic effects of these chemical cocktails. Furthermore, there is a growing interest in understanding the exposure and potential health effects of phthalate alternatives, which are being introduced as replacements for regulated phthalates.

Another significant research gap is the limited data on phthalate exposure in developing countries. nih.gov A systematic review and meta-analysis of international biomonitoring data have highlighted the scarcity of information outside of North America and Europe, making it difficult to assess the global burden of disease related to phthalate exposure. nih.gov

Advancements in Analytical Techniques and Their Impact on Phthalate Studies

The accurate detection and quantification of phthalates in complex environmental and biological samples are paramount for reliable risk assessment. Over the past two decades, significant advancements in analytical methodologies have greatly enhanced the sensitivity and selectivity of phthalate analysis. tandfonline.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely employed techniques for phthalate analysis due to their high sensitivity, specificity, and robustness. frontiersin.orgmdpi.comresearchgate.net Recent developments in these techniques, such as the use of advanced interfaces and comprehensive two-dimensional gas chromatography (GC×GC), have further improved the separation and identification of phthalates in complex mixtures. mdpi.com

A critical advancement in ensuring the accuracy of these analytical methods is the use of isotope-labeled internal standards, such as this compound. nih.gov Isotope dilution mass spectrometry, which involves spiking samples with a known concentration of a deuterated analog of the target analyte, is considered the gold standard for quantification. This technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. The synthesis of deuterium-labeled phthalate esters with high isotopic enrichment has been crucial for their application as analytical reference standards. nih.gov

The primary challenge in trace phthalate analysis is not the sensitivity of the analytical instruments, but rather the risk of contamination from ubiquitous phthalates in the laboratory environment. researchgate.netresearchgate.net The use of deuterated internal standards helps to distinguish between the native phthalate present in the sample and any external contamination introduced during the analytical process.

Broader Implications for Environmental Chemistry and Analytical Science

The use of deuterated standards like this compound has broader implications that extend beyond routine phthalate analysis. These labeled compounds are invaluable tools in environmental fate and transport studies. By tracing the movement and transformation of isotopically labeled phthalates in controlled laboratory experiments or environmental microcosms, researchers can gain a deeper understanding of their persistence, degradation pathways, and potential for bioaccumulation.

In analytical science, the principles of isotope dilution are fundamental to achieving the highest level of accuracy in quantitative analysis. The development and application of deuterated standards for a wide range of environmental contaminants have significantly improved the quality and reliability of analytical data. This, in turn, enhances the ability of regulatory agencies to establish and enforce evidence-based environmental quality standards.

Furthermore, the challenges associated with phthalate analysis, such as ubiquitous background contamination, have spurred innovation in clean-up techniques and analytical protocols. These advancements have had a positive impact on the broader field of trace organic analysis, leading to more robust and reliable methods for a wide range of chemical contaminants.

Interdisciplinary Research Opportunities Involving Deuterated Phthalate Analogs

The availability of deuterated phthalate analogs like this compound opens up numerous opportunities for interdisciplinary research. In toxicology and human health sciences, these labeled compounds can be used in metabolic studies to trace the absorption, distribution, metabolism, and excretion of specific phthalates in animal models or human volunteers. nih.gov This information is crucial for understanding the mechanisms of toxicity and for developing more accurate physiologically based pharmacokinetic (PBPK) models.

In the field of material science, deuterated phthalates could be employed to study the migration of plasticizers from consumer products. By incorporating labeled phthalates into plastic formulations, researchers can accurately measure the rate of leaching into food, beverages, or other contact materials under various conditions. This data is essential for assessing human exposure from different sources and for developing safer and more stable polymer formulations.

Collaboration between analytical chemists, environmental scientists, toxicologists, and material scientists will be key to fully leveraging the potential of deuterated phthalate analogs. Such interdisciplinary research will not only advance our understanding of the environmental and health impacts of phthalates but also contribute to the development of safer alternatives and more effective risk management strategies.

Q & A

Q. What are the recommended handling and storage protocols for Cyclohexyl Butyl Phthalate-d4 to ensure laboratory safety?

this compound should be stored in a well-ventilated area with tightly sealed containers to prevent volatilization or contamination. Personal protective equipment (PPE), including gloves and lab coats, must be worn during handling. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse thoroughly with water and seek medical attention . Fire safety protocols recommend using water mist, CO₂, or dry chemical extinguishers, as thermal decomposition may release toxic gases .

Q. How is this compound synthesized, and what are its key physicochemical properties?

The compound is synthesized via esterification of phthalic acid with deuterated cyclohexanol and butanol, yielding the deuterated analog (C₁₈H₂₀D₄O₄; MW 308.41 g/mol). Key properties include a density of ~1.1 g/cm³, boiling point >300°C, and solubility in organic solvents like methanol and dichloromethane. Isotopic purity (≥96% deuterium at specified positions) is critical for its use as an internal standard .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is widely used. Deuterated analogs (e.g., DnBP-d4) serve as surrogates to correct for matrix effects and recovery losses. Quality assurance requires calibration with certified reference materials (CRMs) and validation via spike-and-recovery experiments .

Q. How should researchers design experiments to minimize contamination from non-deuterated phthalates during analysis?

Use glassware cleaned with acetone or hexane to remove phthalate residues. Include procedural blanks in each batch to detect background contamination. Store samples in inert containers (e.g., PTFE-lined caps) and avoid plastic labware, as phthalates can leach from polymers .

Q. What are the primary applications of this compound in academic research?

It is primarily used as an internal standard in mass spectrometry to quantify non-deuterated phthalates in environmental samples (e.g., water, soil) and biological fluids. Its isotopic labeling enables precise correction for extraction efficiency and ionization variability .

Advanced Research Questions

Q. How do isotopic effects influence the chromatographic behavior and quantification accuracy of this compound compared to its non-deuterated form?

Deuterium substitution slightly increases retention time in GC due to reduced volatility. Researchers must validate separation parameters (e.g., column temperature, carrier gas flow rate) to ensure baseline resolution between deuterated and non-deuterated peaks. Quantify using isotope dilution methods with response factors adjusted for deuterium-induced mass shifts .

Q. What strategies can resolve contradictions in toxicity data for phthalates when using this compound as a reference?

Discrepancies often arise from differences in exposure matrices or metabolic pathways. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity data to in vivo scenarios. Cross-validate findings with orthogonal methods, such as LC-MS/MS or in silico docking studies, to confirm binding affinities to receptors like PPAR-γ .

Q. How can cumulative risk assessment frameworks incorporate data from deuterated phthalate studies?

Integrate exposure data from deuterated tracers with toxicity thresholds derived from structure-activity relationship (SAR) models. Apply probabilistic methods to account for synergistic effects of co-occurring phthalates. Prioritize data gaps identified in the European Chemicals Agency (ECHA) dossiers, such as endocrine disruption endpoints .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound in aquatic systems?

Conduct microcosm studies under controlled conditions (pH, temperature, microbial activity) to measure half-life via first-order decay kinetics. Use high-resolution mass spectrometry (HRMS) to track degradation products. Compare results with non-deuterated analogs to elucidate isotope effects on biodegradation pathways .

Q. How can researchers address reproducibility challenges in phthalate analysis when using this compound?

Standardize protocols using CRMs and interlaboratory comparisons (e.g., ISO/IEC 17025). Document all parameters, including extraction solvent ratios, derivatization steps, and instrument tuning. Share raw data and metadata via repositories like Zenodo to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.